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Compound of Interest

Compound Name: 3-bromo-1-methyl-1H-pyrazole

Cat. No.: B131780

Molecular Structure and Physicochemical
Properties

3-bromo-1-methyl-1H-pyrazole is a five-membered aromatic heterocycle containing two
adjacent nitrogen atoms, a methyl group at the N1 position, and a bromine atom at the C3
position. The presence of the bromine atom provides a reactive handle for further
functionalization, making it a key intermediate in organic synthesis.

Table 1: Physicochemical Properties and Identifiers of 3-bromo-1-methyl-1H-pyrazole
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Property Value Reference(s)
IUPAC Name 3-bromo-1-methyl-1H-pyrazole  [1]

CAS Number 151049-87-5 [1][2][3]
Molecular Formula CaHsBrN2 [11[3]
Molecular Weight 161.00 g/mol [1112]

Physical Form Liquid [2]

Density

1.585 g/mL at 25 °C

[2]

Boiling Point

204-210 °C at 760 mmHg

[2]

Refractive Index

n20/D 1.528

[2]

Flash Point 106.66 °C (224.0 °F) 2]

SMILES CN1C=CC(Br)=N1 2]
ZGEVJEQMVRIEPX-

InChiKey [112]

UHFFFAOYSA-N

Spectroscopic and Analytical Data

Spectroscopic techniques are essential for the structural confirmation and purity assessment of

3-bromo-1-methyl-1H-pyrazole.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and the presence of bromine. Due to the

natural isotopic abundance of bromine ("°Br = 50.7%, 81Br = 49.3%), the mass spectrum will

exhibit two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

Table 2. Mass Spectrometry Data
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lon Calculated m/z Description

Molecular ion peak

[M]* 159.9636 _
corresponding to 7°Br

Molecular ion peak
+ . )
[M+2]*+ 161.9616
corresponding to 8!Br

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for elucidating the precise molecular structure. While
specific, experimentally verified spectral data from peer-reviewed literature is not available in
the provided search results, the expected signals can be predicted based on the molecule's
structure.

e 1H NMR: The spectrum is expected to show three distinct signals: a singlet for the N-methyl
protons (around 3.8-4.0 ppm) and two doublets in the aromatic region for the two pyrazole

ring protons.

e 13C NMR: The spectrum would display four signals corresponding to the four unique carbon
atoms in the molecule: the N-methyl carbon, the two CH carbons of the pyrazole ring, and
the bromine-substituted carbon (C3).

Note: Verified experimental NMR spectra for this compound can be found in commercial and

academic spectral databases.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups and the overall fingerprint of
the molecule. Key expected absorption bands would include C-H stretching from the methyl
group and the aromatic ring, C=N and C-N stretching vibrations characteristic of the pyrazole
ring.

Synthesis of 3-bromo-1-methyl-1H-pyrazole

The compound is commonly synthesized via a diazotization-bromination reaction (Sandmeyer-
type reaction) starting from 1-methyl-1H-pyrazol-3-amine.
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Experimental Protocol

The following is a general procedure for the synthesis of 3-bromo-1-methyl-1H-pyrazole.[3]

Preparation of Amine Solution: Dissolve 1-methyl-1H-pyrazol-3-amine (2.00 g) in
hydrobromic acid (14.0 mL). Cool the solution in an ice bath.

Diazotization: Prepare a solution of sodium nitrite (1.56 g) in water (2.06 mL). Add this
solution dropwise to the cold amine solution, maintaining the temperature below 5 °C.

Reaction Completion: Stir the reaction mixture in the ice bath for a specified time until the
reaction is complete, as monitored by Thin Layer Chromatography (TLC).

Work-up: Carefully neutralize the reaction mixture with a saturated aqueous solution of
sodium bicarbonate. Dilute the mixture with dichloromethane.

Extraction and Drying: Remove any insoluble material by filtration. Separate the organic
layer, wash it sequentially with water and saturated brine, and then dry it over anhydrous
magnesium sulfate.

Purification: Evaporate the solvent under reduced pressure. Purify the resulting residue by
silica gel column chromatography using an appropriate eluent (e.g., ethyl acetate/hexane) to
afford the pure 3-bromo-1-methyl-1H-pyrazole.

Synthesis Workflow Diagram
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Caption: Synthesis workflow for 3-bromo-1-methyl-1H-pyrazole.
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Applications in Drug Development and Research

The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved
drugs. The 3-bromo-1-methyl-1H-pyrazole scaffold is particularly valuable for several
reasons:

o Versatile Intermediate: The carbon-bromine bond is highly amenable to various cross-
coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira), allowing for the facile
introduction of diverse substituents at the 3-position. This is a cornerstone of library
synthesis in modern drug discovery.

» Bioisostere: The pyrazole ring is often used as a bioisosteric replacement for other aromatic
or amide groups to improve pharmacokinetic properties such as metabolic stability and cell
permeability.

» Biological Activity: Pyrazole derivatives have demonstrated a wide range of biological
activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal
properties.[4] Brominated pyrazoles serve as key intermediates in the synthesis of potent
and selective bioactive molecules, including insecticides.

Safety and Handling

3-bromo-1-methyl-1H-pyrazole is an irritant and should be handled with appropriate personal
protective equipment (PPE) in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Pictogram Signal Word Hazard Statements

H315: Causes skin
) irritation.H319: Causes serious
ngcontent-ng-cl1205671314=Waml@aps="ng-star-inserted">.alt text
eye irritation.[1]H335: May

cause respiratory irritation.[1]

Precautionary Statements (selected): P261, P264, P280, P302+P352, P305+P351+P338.[1]
Users should consult the full Safety Data Sheet (SDS) before handling this chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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